

Quantifying (-)-4-Methylamphetamine: A Comparative Guide to Analytical Methods

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Compound of Interest

Compound Name: 4-Methylamphetamine, (-)-

Cat. No.: B15185106

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For researchers, scientists, and professionals in drug development, the accurate quantification of psychoactive substances is paramount. This guide provides a comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the specific quantification of the enantiomer (-)-4-Methylamphetamine. We will explore its performance in contrast to alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassays, supported by experimental data to inform your selection of the most suitable analytical technique.

Performance Comparison of Analytical Methods

The choice of analytical method for the quantification of (-)-4-Methylamphetamine depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of LC-MS/MS, GC-MS, and Immunoassays.

Parameter	LC-MS/MS	GC-MS	Immunoassay
Linearity (Range)	1 - 1000 ng/mL[1]	5 - 200 ng/mL	Semi-quantitative
Limit of Detection (LOD)	0.1 - 1 ng/mL[2]	0.05 - 7.3 ng/mL[3][4]	~20 ng/mL (for methamphetamine)[5]
Limit of Quantitation (LOQ)	0.5 - 10 ng/mL[6][7]	0.15 - 60.25 ng/mL[4]	Not applicable
Accuracy (% Recovery)	85 - 115%	77 - 100.5%[3][8]	Variable, prone to cross-reactivity
Precision (%RSD)	< 15%	< 10%	Not applicable
Chiral Separation	Yes (with chiral column)	Possible with derivatization	No
Specificity	High	High	Low to moderate

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Here, we provide a representative experimental protocol for the validation of an LC-MS/MS method for (-)-4-Methylamphetamine quantification.

LC-MS/MS Method for (-)-4-Methylamphetamine in Whole Blood

This protocol is a composite based on established methods for amphetamine and its analogs. [2][9][10]

1. Sample Preparation: Liquid-Liquid Extraction

- To 0.5 mL of whole blood, add 50 µL of an internal standard solution (e.g., (-)-4-Methylamphetamine-d5).
- Add 2 mL of a sodium borate buffer (pH 9.0).
- Add 4 mL of n-butyl chloride, cap, and mix for 20 minutes.

- Centrifuge at 3500 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

- LC System: Agilent 1290 Infinity II UHPLC or equivalent.
- Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2).
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 30°C.

3. Mass Spectrometric Conditions

- MS System: Agilent 6470 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - (-)-4-Methylamphetamine: Precursor ion > Product ion 1, Precursor ion > Product ion 2
 - (-)-4-Methylamphetamine-d5 (IS): Precursor ion > Product ion
- Gas Temperature: 300°C.
- Gas Flow: 5 L/min.
- Nebulizer Pressure: 45 psi.

- Sheath Gas Temperature: 250°C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.

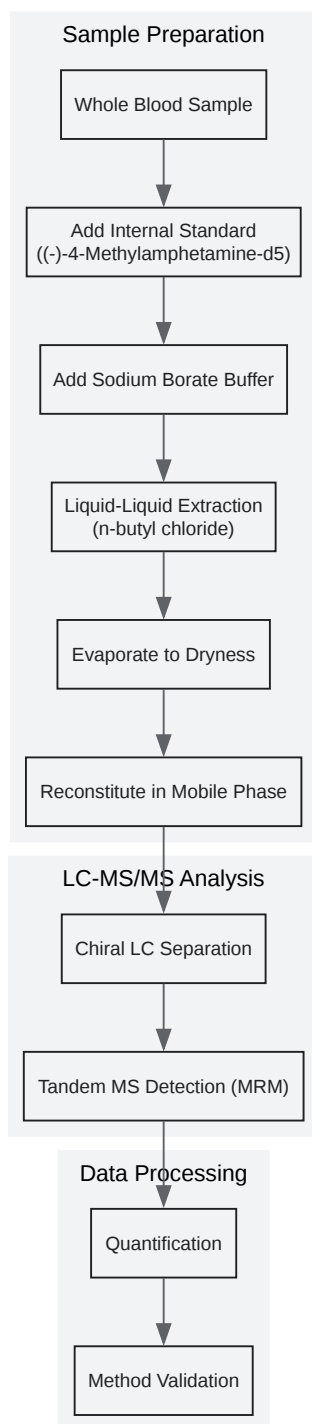
4. Method Validation

The method should be validated according to established guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), recovery, and matrix effects.

Experimental Workflow and Signaling Pathway Diagrams

Visualizing the experimental process and the underlying biological mechanisms is essential for clear communication in scientific publications.

Workflow for LC-MS/MS Quantification of (-)-4-Methylamphetamine

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